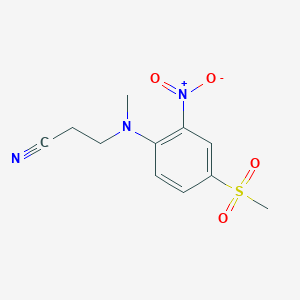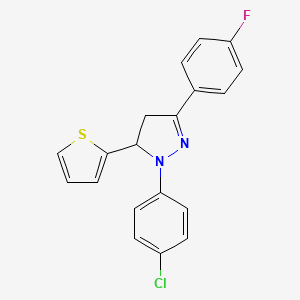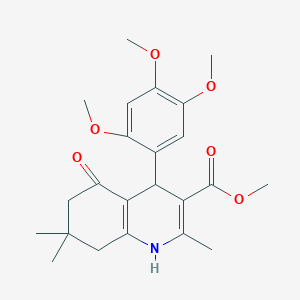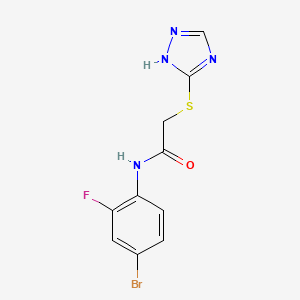
3-(N-methyl-4-methylsulfonyl-2-nitroanilino)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(N-methyl-4-methylsulfonyl-2-nitroanilino)propanenitrile is a complex organic compound with a unique structure that includes a nitrile group, a nitro group, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-methyl-4-methylsulfonyl-2-nitroanilino)propanenitrile typically involves multiple steps. One common method includes the nitration of N-methyl-4-methylsulfonylaniline, followed by a reaction with acrylonitrile under specific conditions. The nitration step requires concentrated nitric acid and sulfuric acid, while the subsequent reaction with acrylonitrile is typically carried out in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors to ensure consistent reaction conditions and high throughput.
Chemical Reactions Analysis
Types of Reactions
3-(N-methyl-4-methylsulfonyl-2-nitroanilino)propanenitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different products.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-methyl-4-methylsulfonylaniline, while oxidation can produce various nitro derivatives.
Scientific Research Applications
3-(N-methyl-4-methylsulfonyl-2-nitroanilino)propanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(N-methyl-4-methylsulfonyl-2-nitroanilino)propanenitrile involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, influencing various biochemical pathways. The sulfonyl group can interact with proteins and enzymes, potentially altering their activity.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-4-methylsulfonylaniline
- 2-nitro-4-methylsulfonylaniline
- 4-methylsulfonyl-2-nitroaniline
Uniqueness
3-(N-methyl-4-methylsulfonyl-2-nitroanilino)propanenitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
3-(N-methyl-4-methylsulfonyl-2-nitroanilino)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4S/c1-13(7-3-6-12)10-5-4-9(19(2,17)18)8-11(10)14(15)16/h4-5,8H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPNMEZDCRMOKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#N)C1=C(C=C(C=C1)S(=O)(=O)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3,4,5,6-pentafluorophenyl)-N-[(2,3,4,5,6-pentafluorophenyl)methyl]benzamide](/img/structure/B5213822.png)
![2-(4-ethylphenoxy)-N-[2,2,2-trichloro-1-({[(2-methylphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B5213829.png)
![N-[[1-(2-methoxyphenyl)pyrazol-4-yl]methyl]-1,2-oxazol-3-amine](/img/structure/B5213837.png)
![1-Ethyl-4-[4-(2-methoxyphenoxy)butoxy]benzene](/img/structure/B5213847.png)

![ethyl 2-ethyl-3-[(2-nitrobenzoyl)hydrazono]butanoate](/img/structure/B5213863.png)
![2,6,6-trimethyl-3-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-1-propyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B5213870.png)



![2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diacetamide](/img/structure/B5213891.png)
![N-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methylbenzamide](/img/structure/B5213901.png)
![N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide](/img/structure/B5213906.png)
